N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride
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Overview
Description
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride is a complex organic compound known for its applications in various scientific fields. This compound is particularly noted for its use as an antipsychotic agent, with effects similar to those of phenothiazine antipsychotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride involves multiple steps, starting from basic organic building blocks. The process typically includes:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors to form the thioxanthene structure.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through sulfonation reactions.
Attachment of the Piperazine Moiety: The piperazine group is attached via nucleophilic substitution reactions.
Final Dimethylation: The final step involves the dimethylation of the nitrogen atoms to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed as an antipsychotic agent, similar to phenothiazine antipsychotics.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It targets dopamine receptors, thereby modulating neurotransmitter activity and exerting antipsychotic effects. The exact molecular pathways involved include inhibition of dopamine D2 receptors, which helps in reducing psychotic symptoms.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Antipsychotics: Similar in structure and function, used for treating psychotic disorders.
Thioxanthene Derivatives: Other derivatives of thioxanthene also exhibit antipsychotic properties.
Uniqueness
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a thioxanthene core with a piperazine moiety and sulfonamide group makes it particularly effective as an antipsychotic agent.
Properties
Molecular Formula |
C23H31Cl2N3O2S2 |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8+;; |
InChI Key |
SSRKPUYBAUMQED-ANOVGBNWSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
Origin of Product |
United States |
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